molecular formula C2H2Cl3NO B1219227 Trichloroacetamide CAS No. 594-65-0

Trichloroacetamide

Cat. No. B1219227
CAS RN: 594-65-0
M. Wt: 162.4 g/mol
InChI Key: UPQQXPKAYZYUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloroacetamide is the major degradation product of trichloroacetonitrile . It is used in microarray-based transcriptomics and one-dimensional proton nuclear magnetic resonance-based metabonomics to investigate the health effects of nitrogenous disinfection byproducts of trichloroacetamide in mice .


Synthesis Analysis

A new procedure for the synthesis of γ- and δ-lactams based on a Cp2TiCl-catalysed cyclisation of trichloroacetamides under mild reaction conditions is reported .


Molecular Structure Analysis

Trichloroacetamide has a molecular formula of C2H2Cl3NO. Its average mass is 162.402 Da and its monoisotopic mass is 160.920197 Da . The IUPAC Standard InChIKey is UPQQXPKAYZYUKO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trichloroacetimidates are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . Recent applications of allyl trichloroacetimidate include the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .


Physical And Chemical Properties Analysis

Trichloroacetamide has a molecular formula of C2H2Cl3NO. Its average mass is 162.402 Da and its monoisotopic mass is 160.920197 Da .

Scientific Research Applications

Chemical Synthesis

2,2,2-Trichloroacetamide is utilized in organic synthesis, particularly in the formation of esters . It acts as an effective reagent for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst . This is due to the acidic nature of the carboxylic acid substrate, which promotes ester formation.

Safety and Hazards

Trichloroacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Recent applications of allyl trichloroacetimidate include the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . This suggests potential future directions in the synthesis of complex organic compounds.

properties

IUPAC Name

2,2,2-trichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQQXPKAYZYUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021671
Record name 2,2,2-Trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Acros Organics MSDS]
Record name 2,2,2-Trichloroacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19420
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name 2,2,2-Trichloroacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19420
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,2-Trichloroacetamide

CAS RN

594-65-0, 73006-90-3
Record name Trichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloroacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,2-Trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 73006-90-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICHLOROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BL3305RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloroacetamide
Reactant of Route 2
Trichloroacetamide
Reactant of Route 3
Reactant of Route 3
Trichloroacetamide
Reactant of Route 4
Reactant of Route 4
Trichloroacetamide
Reactant of Route 5
Reactant of Route 5
Trichloroacetamide
Reactant of Route 6
Reactant of Route 6
Trichloroacetamide

Q & A

Q1: What is the molecular formula and weight of Trichloroacetamide?

A1: The molecular formula of Trichloroacetamide is C2H2Cl3NO, and its molecular weight is 162.39 g/mol.

Q2: Is there spectroscopic data available for Trichloroacetamide?

A2: Yes, researchers frequently utilize 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy to analyze Trichloroacetamide and its derivatives. This technique provides valuable insights into the molecular structure and dynamics of these compounds. [, ]

Q3: Can you elaborate on the significance of 35Cl NQR spectroscopy in studying Trichloroacetamide derivatives?

A3: 35Cl NQR allows researchers to study the impact of ring substitutions on the chlorine atoms of the trichloroacetyl group in Trichloroacetamide derivatives. These studies have revealed that while the effect of substitution on average 35Cl NQR frequencies might be small, it significantly impacts the compounds' crystal structure. For instance, research shows that methyl and nitro group substitutions can lead to the presence of two molecules in the asymmetric unit of the crystal structure. [, , ]

Q4: How does temperature affect the 35Cl NQR spectra of Trichloroacetamide derivatives?

A4: Temperature-dependent 35Cl NQR studies have provided insights into the phase transition behavior of Trichloroacetamide derivatives. For example, N-(4-methylphenyl)-2,2,2-trichloroacetamide undergoes a first-order phase transition around 205 K, evidenced by changes in its 35Cl NQR spectra. Researchers observed that the triplet part of the spectrum fades out around 250 K due to increased librational motions within the crystal lattice. []

Q5: What are some applications of Trichloroacetamide in organic synthesis?

A5: Trichloroacetamide derivatives have proven valuable in organic synthesis, particularly in synthesizing nitrogen-containing heterocycles. They act as radical precursors in Atom Transfer Radical Cyclization (ATRC) reactions, often catalyzed by copper(I) or ruthenium(II) complexes, leading to the formation of various lactams. [, ]

Q6: Can you give an example of a specific synthetic application of Trichloroacetamide derivatives?

A6: Researchers have employed Trichloroacetamide derivatives in the synthesis of cis-3a-aryloctahydroindol-2-ones, crucial structural elements found in alkaloids like mesembrines and crinines. This synthesis involves the cyclization of N-(2-aryl-2-cyclohexen-1-yl)trichloroacetamides using a copper catalyst. The presence of alkoxycarbonyl groups on the nitrogen atom and the use of CuCl(bipyridine) as the catalyst were crucial for successful cyclization under mild conditions. []

Q7: What alternative hydride reagents have been explored in radical reactions involving Trichloroacetamide derivatives, and what are their effects on product formation?

A7: Besides traditional hydride reagents like tributyltin hydride (Bu3SnH), researchers have explored tris(trimethylsilyl)silane ((TMS)3SiH) as an alternative mediator in radical reactions with Trichloroacetamide derivatives. Interestingly, the choice of hydride reagent influences the product outcome. For instance, reactions with silyl enol ethers yield ketones when using (TMS)3SiH and alcohols with Bu3SnH. []

Q8: How are trichloroacetimidates utilized in synthetic chemistry, and what advantages do they offer?

A8: Trichloroacetimidates are versatile reagents that serve as excellent alkylating agents when activated by a Brønsted or Lewis acid. They find applications in various synthetic transformations, including forming C-N bonds through [, ]-sigmatropic rearrangements. Their ability to react with various nucleophiles, such as carboxylic acids, thiols, and indoles, under mild conditions makes them valuable tools in organic synthesis. [, , , ]

Q9: Can you elaborate on the use of trichloroacetimidates in the synthesis of glycosyl ureas?

A9: Researchers have developed a novel method for stereoselectively synthesizing alpha- and beta-glycosyl ureas using palladium(II)-catalyzed rearrangement of glycal trichloroacetimidates. The choice of palladium-ligand catalyst dictates the alpha- or beta-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then coupled with diverse nitrogen nucleophiles to yield the desired glycosyl ureas in good yields and with high stereochemical fidelity. []

Q10: Have there been any studies on the mechanism of rearrangement of trichloroacetimidate glycosyl donors into trichloroacetamides?

A10: Yes, crossover experiments using 13C- and 15N-labeled glycosyl trichloroacetimidate donors have confirmed that trichloroacetamide formation occurs through an intermolecular aglycon transfer mechanism. This mechanistic understanding has been crucial in designing more efficient glycosylation protocols, minimizing the formation of undesired side products. []

Q11: What is known about the stability of Trichloroacetamide under various conditions?

A11: While the provided research papers don't directly delve into the stability of Trichloroacetamide under various storage conditions, they highlight its reactivity and susceptibility to transformations under specific reaction conditions, such as in the presence of bases, nucleophiles, and reducing agents.

Q12: What are the known toxicological effects of Trichloroacetamide?

A12: Research indicates that Trichloroacetamide exposure can induce liver inflammation and weight loss in mice. Transcriptomic and metabonomic studies have further revealed that TCAcAm exposure can disrupt lipid, xenobiotic, amino acid, and energy metabolism, highlighting its potential for hepatotoxicity and cytotoxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.